![molecular formula C17H23NO2 B5871000 4-[3-(4-tert-butylphenyl)acryloyl]morpholine](/img/structure/B5871000.png)
4-[3-(4-tert-butylphenyl)acryloyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(4-tert-butylphenyl)acryloyl]morpholine, also known as TBPAM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TBPAM is a morpholine derivative that has been synthesized through a series of reactions involving morpholine, tert-butylphenylacetylene, and acetic anhydride.
Mecanismo De Acción
The mechanism of action of 4-[3-(4-tert-butylphenyl)acryloyl]morpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell proliferation. 4-[3-(4-tert-butylphenyl)acryloyl]morpholine has been found to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which plays a key role in cell cycle progression. Additionally, 4-[3-(4-tert-butylphenyl)acryloyl]morpholine has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
4-[3-(4-tert-butylphenyl)acryloyl]morpholine has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. 4-[3-(4-tert-butylphenyl)acryloyl]morpholine has also been found to have low toxicity in vitro, making it a promising candidate for further study.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-[3-(4-tert-butylphenyl)acryloyl]morpholine is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, 4-[3-(4-tert-butylphenyl)acryloyl]morpholine has been found to have low toxicity in vitro, making it a safer alternative to other anti-cancer agents. However, one limitation of 4-[3-(4-tert-butylphenyl)acryloyl]morpholine is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for the study of 4-[3-(4-tert-butylphenyl)acryloyl]morpholine, including the optimization of its synthesis method, the investigation of its mechanism of action, and the exploration of its potential applications in various fields. Additionally, further studies are needed to evaluate the safety and efficacy of 4-[3-(4-tert-butylphenyl)acryloyl]morpholine in vivo, as well as its potential for clinical use.
Métodos De Síntesis
The synthesis of 4-[3-(4-tert-butylphenyl)acryloyl]morpholine involves the reaction of morpholine with tert-butylphenylacetylene in the presence of a catalyst, followed by the addition of acetic anhydride. The reaction is carried out under reflux conditions, and the product is obtained after purification through column chromatography. The yield of 4-[3-(4-tert-butylphenyl)acryloyl]morpholine obtained through this method is reported to be around 50%.
Aplicaciones Científicas De Investigación
4-[3-(4-tert-butylphenyl)acryloyl]morpholine has been found to have potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, 4-[3-(4-tert-butylphenyl)acryloyl]morpholine has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. In materials science, 4-[3-(4-tert-butylphenyl)acryloyl]morpholine has been used as a building block for the synthesis of functional materials, such as polymers and dendrimers. In nanotechnology, 4-[3-(4-tert-butylphenyl)acryloyl]morpholine has been studied for its potential as a template for the synthesis of nanoparticles.
Propiedades
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-1-morpholin-4-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-17(2,3)15-7-4-14(5-8-15)6-9-16(19)18-10-12-20-13-11-18/h4-9H,10-13H2,1-3H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABDOZJHSHZYRJ-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethyl-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5870918.png)
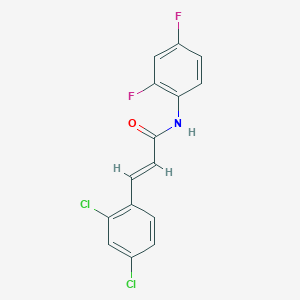
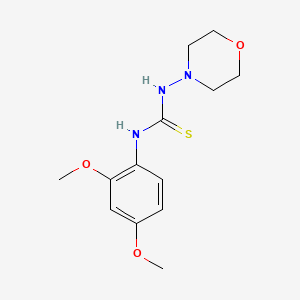
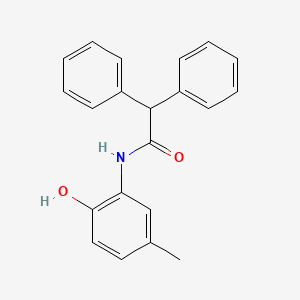
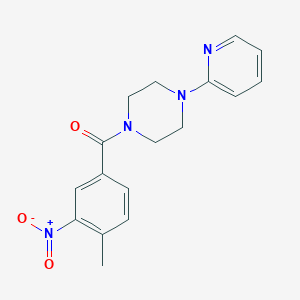
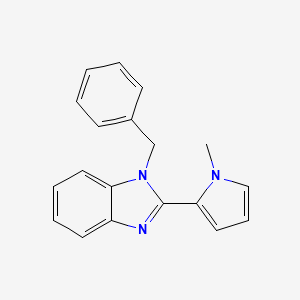
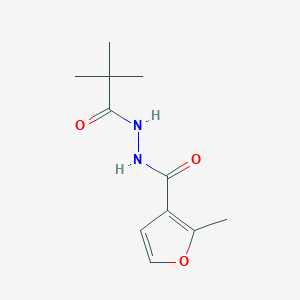
![N-(2-chlorophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5870973.png)
![N-methyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide](/img/structure/B5870980.png)

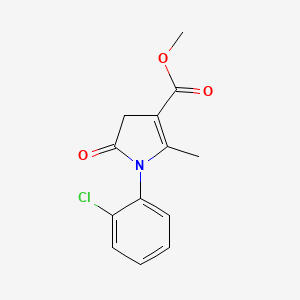
![N~1~-(3-chlorophenyl)-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5871007.png)

![4-benzyl-1-[3-(5-methyl-2-furyl)acryloyl]piperidine](/img/structure/B5871019.png)